molecular formula C14H24N2O2 B14485820 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol CAS No. 67334-03-6

2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol

Cat. No.: B14485820
CAS No.: 67334-03-6
M. Wt: 252.35 g/mol
InChI Key: SKQJJJHIIPFEQO-UHFFFAOYSA-N
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Description

2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol is an organic compound with a complex structure that includes two dimethylamino groups and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol typically involves multi-step organic reactions. One common method involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.

    Bis[2-(dimethylamino)ethyl] ether: A tridentate ligand used in various chemical reactions.

    2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: A compound with similar dimethylamino groups but different overall structure and properties.

Uniqueness

2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

67334-03-6

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

2,3-bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol

InChI

InChI=1S/C14H24N2O2/c1-9-10(2)14(18)12(8-16(5)6)11(13(9)17)7-15(3)4/h17-18H,7-8H2,1-6H3

InChI Key

SKQJJJHIIPFEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)CN(C)C)CN(C)C)O)C

Origin of Product

United States

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